Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate
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Overview
Description
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is an organic compound that features a pyrrole ring substituted with a methyl group and an amine group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The resulting amine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole: A simpler analog with a similar pyrrole ring structure.
1-Methyl-2-acetylpyrrole: Another related compound with an acetyl group instead of an amine group.
Uniqueness
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine oxalate is unique due to its combination of a pyrrole ring, a methyl group, and an amine group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrrol-2-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h3-5,8H,6H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNQKSCPBYSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CN1C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703304 |
Source
|
Record name | Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26052-09-5 |
Source
|
Record name | Oxalic acid--N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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